molecular formula C6H4BF3O2 B116110 3,4,5-Trifluorophenylboronic acid CAS No. 143418-49-9

3,4,5-Trifluorophenylboronic acid

Cat. No. B116110
Key on ui cas rn: 143418-49-9
M. Wt: 175.9 g/mol
InChI Key: UHDDEIOYXFXNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461390B2

Procedure details

A nitrogen- or argon-inertized reactor was initially charged with 83.2 g (3.42 mol) of magnesium turnings and then 1646.2 g of dry, unstabilized tetrahydrofuran were added. 30 g (0.14 mol) of 3,4,5-trifluorobromobenzene were added dropwise at 25° C. with stirring and the startup of the Grignard reaction was awaited. The startup of the Grignard reaction was perceptible by a spontaneous temperature increase to approx. 32° C. Subsequently, 571.9 g (2.71 mol) of further 3,4,5-trifluorobromobenzene were metered in at 25-35° C. within 5 h. To complete the reaction, the mixture was stirred at 25-30° C. for a further 2 h. A 2nd reactor was initially charged with a solution of 328.0 g (3.16 mol) of trimethyl borate and 452 g of dry, unstabilized tetrahydrofuran, which were precooled to −5° C. Thereafter, the Grignard solution was metered in from the 1st reactor within 2.5 h. The excess magnesium remained in the 1st reactor. After the metered addition had ended, the mixture was stirred at 20-25° C. for another 2 h. For hydrolysis, 1326.1 g (2.76 mol) of 7.6% hydrochloric acid were then metered in at 25° C., after which the mixture was stirred at 25° C. for another 1 h. The mixture was heated to 50° C. and the phases were separated. Thereafter, the organic phase was re-extracted with 603.9 g of water at 50° C. and the washing water phase was removed again. Subsequently, the organic phase was concentrated by distilling off a tetrahydrofuran/water mixture. This afforded 1032.6 (82%) of a 40% solution of 3,4,5-trifluorophenylboronic acid in tetrahydrofuran, which was used directly for the subsequent reactions.
[Compound]
Name
argon-inertized
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
571.9 g
Type
reactant
Reaction Step Three
Quantity
328 g
Type
reactant
Reaction Step Four
Quantity
1326.1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:10])[C:8]=1[F:9].[B:12](OC)([O:15]C)[O:13]C.Cl>>[F:2][C:3]1[CH:4]=[C:5]([B:12]([OH:15])[OH:13])[CH:6]=[C:7]([F:10])[C:8]=1[F:9]

Inputs

Step One
Name
argon-inertized
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
83.2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)Br
Step Three
Name
Quantity
571.9 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)Br
Step Four
Name
Quantity
328 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
1326.1 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1646.2 g of dry
ADDITION
Type
ADDITION
Details
unstabilized tetrahydrofuran were added
CUSTOM
Type
CUSTOM
Details
the startup of the Grignard reaction
CUSTOM
Type
CUSTOM
Details
The startup of the Grignard reaction
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25-30° C. for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
of dry
CUSTOM
Type
CUSTOM
Details
were precooled to −5° C
ADDITION
Type
ADDITION
Details
After the metered addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20-25° C. for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were then metered in at 25° C.
STIRRING
Type
STIRRING
Details
after which the mixture was stirred at 25° C. for another 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the organic phase was re-extracted with 603.9 g of water at 50° C.
CUSTOM
Type
CUSTOM
Details
the washing water phase was removed again
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the organic phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off a tetrahydrofuran/water mixture

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.